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Compound of Interest

Compound Name: 2-(3-Bromopropyl)-1,3-dioxolane

Cat. No.: B1269514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-
Bromopropyl)-1,3-dioxolane (CAS No: 62563-07-9), a valuable building block in organic

synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, offering insights into its molecular structure. Experimental

protocols for acquiring such data are also provided.

Spectroscopic Data Summary
The following sections present the spectroscopic data for 2-(3-Bromopropyl)-1,3-dioxolane.

While mass spectrometry data is based on experimental findings, the NMR and IR data are

predicted based on the compound's known structure, as publicly available experimental spectra

are limited. These predictions are derived from established principles of spectroscopic

interpretation.

Proton Nuclear Magnetic Resonance (¹H-NMR)
Spectroscopy
¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The predicted spectrum of 2-(3-Bromopropyl)-1,3-dioxolane in a standard

solvent like CDCl₃ would exhibit distinct signals for each unique proton group.

Structure for ¹H-NMR Assignment:
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Table 1: Predicted ¹H-NMR Data for 2-(3-Bromopropyl)-1,3-dioxolane

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Ha ~ 3.45 Triplet (t) 2H

Hb ~ 2.05 Quintet (quin) 2H

Hc ~ 1.75 Quartet (q) 2H

Hd ~ 3.90 - 4.00 Multiplet (m) 4H

He ~ 4.90 Triplet (t) 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Spectroscopy
¹³C-NMR spectroscopy identifies the different carbon environments within a molecule.

Structure for ¹³C-NMR Assignment:

Table 2: Predicted ¹³C-NMR Data for 2-(3-Bromopropyl)-1,3-dioxolane

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (CH₂-Br) ~ 33

C2 (CH₂) ~ 30

C3 (CH₂) ~ 32

C4 (O-CH₂-CH₂-O) ~ 65

C5 (O-CH-O) ~ 103

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[1]
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Table 3: Predicted IR Absorption Bands for 2-(3-Bromopropyl)-1,3-dioxolane

Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 2960 - 2850 C-H Stretch Alkane (CH₂)

~ 1150 - 1050 C-O Stretch Acetal (O-C-O)

~ 650 - 550 C-Br Stretch Alkyl Halide

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and formula. The data

presented is from an electron ionization (EI) source.

Table 4: Mass Spectrometry Data for 2-(3-Bromopropyl)-1,3-dioxolane

m/z Value Interpretation Relative Intensity

196 / 194
[M]⁺ Molecular ion (containing

⁸¹Br / ⁷⁹Br)
Low

115 [M - Br]⁺ Moderate

73
[C₄H₉O]⁺ (Dioxolane ring

fragment)
High (Base Peak)

Experimental Protocols
The acquisition of high-quality spectroscopic data relies on standardized experimental

procedures. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(3-Bromopropyl)-1,3-
dioxolane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to provide a reference signal at 0 ppm.

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR

spectrometer.[2] Acquire the ¹H spectrum, followed by the ¹³C spectrum. Parameters such as

acquisition time, pulse width, and relaxation delay should be optimized for the specific

instrument.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As 2-(3-Bromopropyl)-1,3-dioxolane is a liquid, the

simplest method is to run a "neat" spectrum.[3]

Procedure: Place one to two drops of the pure liquid sample between two salt plates (e.g.,

NaCl or KBr).[3] Carefully press the plates together to form a thin liquid film.

Data Acquisition: Mount the salt plate assembly in the sample holder of the FT-IR

spectrometer.[4] Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for volatile compounds.[5]

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (Electron Ionization - EI). This process removes an electron, creating a positively

charged molecular ion and causing fragmentation.

Mass Analysis: The resulting ions are accelerated into a magnetic field, where they are

separated based on their mass-to-charge (m/z) ratio.[5]

Detection: A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the structural elucidation of an unknown

organic compound using the spectroscopic methods described.
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Workflow for Structural Elucidation

Unknown Compound
(e.g., 2-(3-Bromopropyl)-1,3-dioxolane)

Mass Spectrometry (MS)

Determine Molecular Weight
& Formula

Infrared (IR) Spectroscopy

Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C)

Map C-H Framework

Combined Data Analysis

Proposed Structure

Click to download full resolution via product page

Caption: A logical workflow for determining a chemical structure using multiple spectroscopic

techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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